5-((tert-Butoxycarbonyl)amino)pentanoic acid

Catalog No.
S666738
CAS No.
27219-07-4
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS Number

27219-07-4

Product Name

5-((tert-Butoxycarbonyl)amino)pentanoic acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Synonyms

27219-07-4;Boc-5-Ava-OH;5-(Boc-amino)valericacid;5-Boc-amino-pentanoicacid;5-(tert-Butoxycarbonylamino)valericAcid;5-((tert-Butoxycarbonyl)amino)pentanoicacid;5-[(tert-Butoxycarbonyl)amino]pentanoicacid;boc-5-aminovalericacid;N-Boc-5-aminovalericAcid;N-Boc-5-aminopentanoicAcid;5-(Boc-amino)pentanoicacid;GFMRZAMDGJIWRB-UHFFFAOYSA-N;pentanoicacid,5-[[(1,1-dimethylethoxy)carbonyl]amino]-;5-(tert-Butoxycarbonylamino)pentanoicAcid;ST51037528;boc-ape(5)-oh;Boc-5-aminopentanoicacid;AC1Q1NFC;ACMC-209gw1;boc-delta-aminovalericacid;AC1LC0U6;SCHEMBL904074;5-(boc-amino)-pentanoicacid;475351_ALDRICH;5-Aminopentoicacid,N-BOC-

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Peptide Synthesis:

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as BOC-5-aminopentanoic acid or BOC-5-AvaOH, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation of other parts of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation with other amino acids. PubChem, 545848:

Chemical Modification of Biomolecules:

Due to its unique chemical properties, 5-((tert-Butoxycarbonyl)amino)pentanoic acid can be used for the chemical modification of various biomolecules. This includes the conjugation of the molecule to proteins, antibodies, and other biomolecules to introduce new functionalities or improve their properties. For example, the acid can be attached to a therapeutic protein to extend its half-life in the body, allowing for sustained therapeutic effects. ScienceDirect, "Chemical modification of proteins: Strategies and applications":

Drug Discovery and Development:

5-((tert-Butoxycarbonyl)amino)pentanoic acid finds application in drug discovery and development. It can be used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can be potential drug candidates with improved drug-like properties compared to natural peptides. Additionally, the acid can be used to create libraries of diverse compounds for high-throughput screening to identify potential drug leads. Royal Society of Chemistry, "Peptidomimetics":

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as N-(tert-butoxycarbonyl)-5-aminovaleric acid, is a derivative of pentanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C₁₀H₁₉NO₄, and it has a molecular weight of 217.27 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point ranging from 49.0 to 53.0 °C .

The Boc group is commonly used in organic synthesis to protect amines during

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), liberating the free amine for further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including drug formulation.
  • Peptide Bond Formation: The free amine can react with activated carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.

The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the following steps:

  • Amination of Pentanoic Acid: The starting material, pentanoic acid, is reacted with a suitable amine under conditions that facilitate the formation of an amide bond.
  • Boc Protection: The resulting amine is treated with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity levels (>98%) for further applications .

5-((tert-Butoxycarbonyl)amino)pentanoic acid has several applications:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and other bioactive compounds.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their potential biological activities.
  • Chemical Research: Used in various organic synthesis protocols where protection of the amino group is necessary.

Interaction studies involving 5-((tert-Butoxycarbonyl)amino)pentanoic acid focus primarily on its reactivity in peptide synthesis and potential interactions with biological targets. While specific interaction studies are scarce, its role as a building block suggests that it may interact favorably with other amino acids and protein structures during synthesis.

Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Aminovaleric AcidC₅H₁₁NO₂Lacks the Boc protecting group; more reactive.
N-(tert-butoxycarbonyl)-4-aminobutyric AcidC₇H₁₅NO₄Similar Boc protection but shorter carbon chain.
N-(benzyloxycarbonyl)-5-aminovaleric AcidC₁₂H₁₅NO₄Uses benzyloxycarbonyl instead of Boc; alters reactivity.
2-Amino-5-(tert-butoxycarbonyl)pentanoic AcidC₁₀H₂₁N₂O₄Contains an additional amino group; higher complexity.

These compounds highlight the unique aspects of 5-((tert-butoxycarbonyl)amino)pentanoic acid, particularly its utility as a protected amino acid in synthetic chemistry while maintaining a balance between reactivity and stability due to the Boc group.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.13140809 g/mol

Monoisotopic Mass

217.13140809 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-aminopentanoic acid

Dates

Modify: 2023-08-15

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